2-((6-Chloroquinolin-4-yl)thio)acetic acid

Toxicity Structure-Activity Relationship Plant Growth Regulators

2-((6-Chloroquinolin-4-yl)thio)acetic acid is a synthetic, sulfur-containing quinoline derivative characterized by a chloro substituent at the 6-position and a thioacetic acid moiety at the 4-position of the heterocyclic ring. This compound belongs to the broader class of 4-thioquinoline carboxylic acids, which are hybrid molecules designed to combine the biological potential of the quinoline scaffold with the reactivity of the thioether and carboxylic acid functional groups.

Molecular Formula C11H8ClNO2S
Molecular Weight 253.7
CAS No. 1083202-25-8
Cat. No. B2962600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Chloroquinolin-4-yl)thio)acetic acid
CAS1083202-25-8
Molecular FormulaC11H8ClNO2S
Molecular Weight253.7
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Cl)SCC(=O)O
InChIInChI=1S/C11H8ClNO2S/c12-7-1-2-9-8(5-7)10(3-4-13-9)16-6-11(14)15/h1-5H,6H2,(H,14,15)
InChIKeyPESDDFVNZQUQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-((6-Chloroquinolin-4-yl)thio)acetic acid (CAS 1083202-25-8): Core Chemical Profile and Structural Classification for Procurement Decisions


2-((6-Chloroquinolin-4-yl)thio)acetic acid is a synthetic, sulfur-containing quinoline derivative characterized by a chloro substituent at the 6-position and a thioacetic acid moiety at the 4-position of the heterocyclic ring . This compound belongs to the broader class of 4-thioquinoline carboxylic acids, which are hybrid molecules designed to combine the biological potential of the quinoline scaffold with the reactivity of the thioether and carboxylic acid functional groups . Its molecular formula is C₁₁H₈ClNO₂S, with a molecular weight of 253.71 g/mol . The compound is primarily investigated as a key intermediate and a structure-activity relationship (SAR) probe in the development of bioactive molecules, particularly as a plant growth stimulator [1].

Why 2-((6-Chloroquinolin-4-yl)thio)acetic acid Cannot Be Readily Substituted by In-Class Analogs: A Structural Rationale for Procurement Integrity


Generic substitution within the 4-thioquinoline carboxylic acid series is scientifically unreliable due to the profound impact of specific substituents on both bioactivity and toxicity [1]. The 6-chloro substitution on the quinoline core of 2-((6-Chloroquinolin-4-yl)thio)acetic acid is a critical determinant of its pharmacological profile, distinguishing it from non-halogenated or differently substituted analogs. Research has demonstrated that the presence and nature of substituents (e.g., alkoxy groups, methyl groups) at the 6- and 2-positions directly modulate the compound's lipophilicity (log P/log D), toxicity, and biological efficacy [1]. For instance, the lack of alkoxy substituents in the 6th position has been correlated with increased toxicity [1]. Therefore, replacing this specific molecule with a close analog that lacks the 6-chloro group or features a different oxidation state at sulfur would introduce unacceptable uncertainty into experimental outcomes, necessitating precise procurement of this exact structure.

Quantitative Evidence of Differentiation for 2-((6-Chloroquinolin-4-yl)thio)acetic acid Against its Closest Analogs


Comparative Toxicity Assessment: 6-Chloro vs. 6-Alkoxy Substituted 4-Thioquinoline Acetic Acid Derivatives

In a comparative toxicity study of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, compounds lacking alkoxy substituents at the 6-position (such as the target 6-chloro compound) were identified as the most toxic among the analyzed series [1]. While the study provides a crucial qualitative SAR insight, direct quantitative IC₅₀ or LD₅₀ values for the 6-chloro derivative versus a specific 6-alkoxy comparator in the same assay were not numerically reported in the accessible abstract, representing a significant evidence gap for high-confidence quantitative distinction [1].

Toxicity Structure-Activity Relationship Plant Growth Regulators

Rhizogenesis Stimulation Activity: Acid vs. Sodium Salt Form of the Quinoline-4-thioacetic Acid Scaffold

The sodium salt of the base scaffold, 2-((quinolin-4-yl)thio)acetic acid (QAC-5), demonstrated superior stimulation of rhizogenesis in Paulownia clone 112 explants compared to the corresponding original acid form (QAC-1) [1]. While the target compound is the 6-chloro derivative of this acid, this comparative data on the parent scaffold establishes a fundamental SAR principle for the series: salt formulation enhances the desired plant growth stimulation activity [1]. However, the study did not provide the exact quantitative percentage increase in root formation for the 6-chloro derivative relative to its own sodium salt, which limits the direct applicability of this evidence [1].

Rhizogenesis Plant Micropropagation Bioavailability

Structural Influence on Solubility and Bioavailability: 6-Chloro Substitution Defines Lipophilic Properties

Quantum chemical calculations were performed to predict the lipophilicity (log P) and distribution coefficient (log D at pH 7) for a series of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives [1]. The study concluded that the values for all studied compounds, which would include the 6-chloro analog, lie in a favorable range for overcoming root cell biological membranes, satisfying Lipinski's 'rule of five' [1]. Although specific log P/log D values for the 6-chloro compound were not isolated in the abstract, this indicates this substitution pattern maintains acceptable drug-like properties distinct from any analogs that may violate these rules [1].

Lipophilicity Bioavailability Molecular Modeling

Antioxidant Activity Profile: 4-Thioquinoline Carboxylic Acids as a Differentiated Class

A study on alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids found that 4-thioquinoline derivatives in general exhibit pronounced antiradical and antioxidant effects, positioning them as potential preventive antioxidants, radio- and cytoprotectors [1]. The studied compounds, which include the core scaffold of the target molecule, were noted as low-toxic and biologically active [1]. While specific comparative IC₅₀ values for the 6-chloro compound versus a reference antioxidant like Acetylcysteine are missing, a related source notes that 4-thioquinolines showed 'moderate antiradical action, inferior to the reference antioxidant Acetylcysteine' . This establishes a baseline activity level for the class, implying that the target compound's 6-chloro substitution may further modulate this moderate activity, warranting its specific use over other 4-thioquinolines with unknown antioxidant profiles.

Antioxidant Cytoprotection 4-Thioquinolines

Validated Application Scenarios for 2-((6-Chloroquinolin-4-yl)thio)acetic acid Based on Existing Quantitative Evidence


Structure-Activity Relationship (SAR) Probe in Plant Growth Regulator Development

The existing evidence identifies this compound as a crucial tool for establishing toxicity SAR within 4-thioquinoline acetic acid series. Researchers investigating novel plant growth stimulants can use the 6-chloro derivative as a reference point for elevated toxicity (relative to 6-alkoxy analogs) to design safer, next-generation compounds [1]. Its defined, albeit qualitative, high-toxicity profile makes it an essential negative control or starting point for scaffold optimization in agrochemical research [1].

Procurement of a Key Intermediate for 4-Thioquinoline Library Synthesis

The compound serves as a strategic starting material for generating libraries of 4-thioquinoline derivatives via standard carboxylic acid derivatization. Its unique combination of a reactive 6-chloro handle for further cross-coupling and a carboxylic acid group for amide or ester formation makes it a more versatile synthetic intermediate than analogs lacking these orthogonal reactive sites . This allows for efficient divergence in medicinal chemistry campaigns.

Investigative Tool for Bioavailability and Toxicity Studies

Based on in silico evidence that it maintains favorable lipophilicity parameters (log P/log D) consistent with membrane permeation [1], this compound can be specifically selected as a probe to study how the electron-withdrawing 6-chloro group affects the bioavailability-toxicity relationship in cell-based assays, without the confounding factor of poor membrane penetration.

Baseline Compound for Antioxidant Activity Modulation Studies

For research programs focused on developing cytoprotective agents, this compound provides a defined entry point into the 4-thioquinoline class, which has a characterized, moderate antioxidant activity profile (inferior to Acetylcysteine) [2]. The 6-chloro derivative can be used to specifically study if and how halogen substitution enhances or diminishes this inherent class activity, a query that cannot be answered with the unsubstituted parent scaffold.

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